molecular formula C15H21N3O2 B2885291 N-cyclopropyl-2-(4-(3-isopropylureido)phenyl)acetamide CAS No. 1207053-69-7

N-cyclopropyl-2-(4-(3-isopropylureido)phenyl)acetamide

Cat. No.: B2885291
CAS No.: 1207053-69-7
M. Wt: 275.352
InChI Key: LUDZZPBCGSKDMI-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(3-isopropylureido)phenyl)acetamide is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a cyclopropyl group and an isopropylureido moiety attached to a phenylacetamide backbone. This compound is used in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(3-isopropylureido)phenyl)acetamide typically involves the reaction of cyclopropylamine with 4-(3-isopropylureido)benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(3-isopropylureido)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or isopropylureido groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-cyclopropyl-2-(4-(3-isopropylureido)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(3-isopropylureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide: Similar structure with a fluorobenzyl group instead of an isopropyl group.

    Trametinib: A kinase inhibitor with a similar acetamide backbone but different substituents.

Uniqueness

N-cyclopropyl-2-(4-(3-isopropylureido)phenyl)acetamide is unique due to its specific combination of cyclopropyl and isopropylureido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(propan-2-ylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-10(2)16-15(20)18-13-5-3-11(4-6-13)9-14(19)17-12-7-8-12/h3-6,10,12H,7-9H2,1-2H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDZZPBCGSKDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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